

A Technical Guide to 2-Methylindoline-d3: Commercial Availability, Synthesis, and Application

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Compound of Interest

Compound Name: 2-Methylindoline-d3

Cat. No.: B13446824

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methylindoline-d3**, a deuterated analog of 2-Methylindoline, which is a valuable tool in various research and development applications. This document outlines its commercial availability, potential synthetic routes, and its primary application as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Suppliers

2-Methylindoline-d3 is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. Key suppliers include LGC Standards, which distributes products from Toronto Research Chemicals (TRC), and Santa Cruz Biotechnology. When purchasing **2-Methylindoline-d3**, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the isotopic enrichment and chemical purity.

Table 1: Commercial Suppliers of **2-Methylindoline-d3**

Supplier	Product Code (Example)	CAS Number	Molecular Formula	Notes
LGC Standards (TRC)	TRC-M313492	1246815-31-5	C ₉ H ₈ D ₃ N	Certificate of Analysis available upon request. [1]
Santa Cruz Biotechnology	sc-#####	1246815-31-5	C ₉ H ₈ D ₃ N	Certificate of Analysis available for lot- specific data. [2]
ChemicalBook	Multiple	1246815-31-5	C ₉ H ₈ D ₃ N	Lists various suppliers. [3]

Physicochemical and Quantitative Data

The precise quantitative data for **2-Methylindoline-d3**, such as isotopic enrichment and chemical purity, are lot-specific and must be obtained from the supplier's Certificate of Analysis. However, typical specifications for high-quality deuterated standards are provided below for reference. The physical properties of the unlabeled 2-Methylindoline are also included for context.

Table 2: Physicochemical and Typical Quantitative Data for **2-Methylindoline-d3**

Property	Value	Source
Chemical Identity		
IUPAC Name	2-(trideuteriomethyl)-2,3-dihydro-1H-indole	LGC Standards[1]
CAS Number	1246815-31-5	LGC Standards[1]
Molecular Formula	C ₉ H ₈ D ₃ N	Santa Cruz Biotechnology
Molecular Weight	136.21 g/mol	Santa Cruz Biotechnology
Quantitative Data (Typical)		
Isotopic Enrichment	≥98%	General Supplier Information
Chemical Purity	≥98% (by GC/MS or HPLC)	General Supplier Information
Physical Properties (Unlabeled 2-Methylindoline)		
CAS Number (Unlabeled)	6872-06-6	LGC Standards
Boiling Point	228-229 °C	ChemicalBook
Density	1.023 g/mL at 25 °C	ChemicalBook
Refractive Index	n ₂₀ /D 1.569	ChemicalBook

Experimental Protocols

Synthesis of 2-Methylindoline-d3

A direct, detailed synthesis protocol for **2-Methylindoline-d3** is not readily available in published literature. However, a plausible method involves the deuteration of the precursor, 2-methylindole, followed by reduction. A general procedure for the acid-catalyzed hydrogen-deuterium exchange of 2-methylindole has been described and can be adapted for this purpose.

Protocol 1: Plausible Synthesis of **2-Methylindoline-d3**

Step 1: Deuteration of 2-Methylindole

- Materials: 2-methylindole, deuterated sulfuric acid (D_2SO_4), and deuterated methanol (CD_3OD).
- Procedure: Dissolve 2-methylindole in a solution of 20 wt % D_2SO_4 in CD_3OD .
- Heat the reaction mixture at a temperature between 60-90 °C. The reaction progress can be monitored by 1H NMR to observe the disappearance of the methyl protons.
- Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the deuterated 2-methylindole with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylindole- d_3 .

Step 2: Reduction of 2-Methylindole- d_3 to **2-Methylindoline- d_3**

- Materials: 2-methylindole- d_3 , a suitable reducing agent (e.g., catalytic hydrogenation with Raney nickel or platinum-carbon), and a solvent (e.g., acidic ionic liquid or a standard organic solvent).
- Procedure: Dissolve the 2-methylindole- d_3 in the chosen solvent.
- Add the catalyst and subject the mixture to hydrogenation under pressure (e.g., 20-60 atmospheres) and at a suitable temperature (e.g., 40-120 °C).
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, filter off the catalyst.
- Isolate and purify the **2-Methylindoline- d_3** product through distillation under reduced pressure.

Application as an Internal Standard in LC-MS Analysis

2-Methylindoline- d_3 is an ideal internal standard for the quantification of 2-methylindoline in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The following is a

general protocol for its use.

Protocol 2: Use of **2-Methylindoline-d3** as an Internal Standard

- Preparation of Stock Solutions: Prepare a stock solution of **2-Methylindoline-d3** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Sample Preparation:
 - To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the **2-Methylindoline-d3** internal standard stock solution to achieve a final concentration within the linear range of the assay.
 - Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
- LC-MS/MS Analysis:
 - Inject the extracted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.
 - The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-methylindoline and **2-Methylindoline-d3**.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
 - Determine the concentration of 2-methylindoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

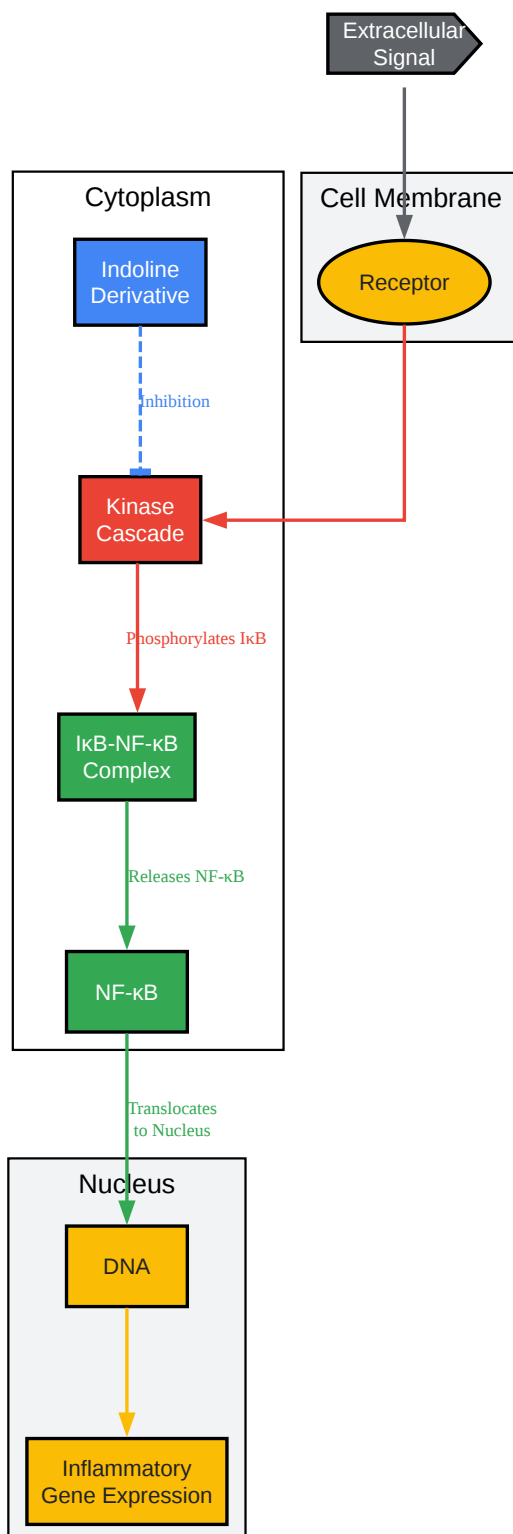
Signaling Pathways and Biological Context

Direct research on the signaling pathways specifically modulated by **2-Methylindoline-d3** is not available, as its primary use is as a stable isotope-labeled internal standard. However, the parent compound, 2-methylindoline, and its derivatives are known to possess biological

activities. For instance, 2-methylindoline is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide. Derivatives of indoline have been explored for a range of pharmacological effects, including antioxidant and anti-inflammatory properties. Some indoline-containing compounds have been investigated as inhibitors of NOD1-induced nuclear factor- κ B activation, norepinephrine reuptake inhibitors, and dopamine D2/D4 receptor antagonists.

The diagram below illustrates a hypothetical interaction of an indoline derivative with a generic signaling pathway, based on the known biological activities of this class of compounds.

Hypothetical Signaling Pathway Modulation by an Indoline Derivative

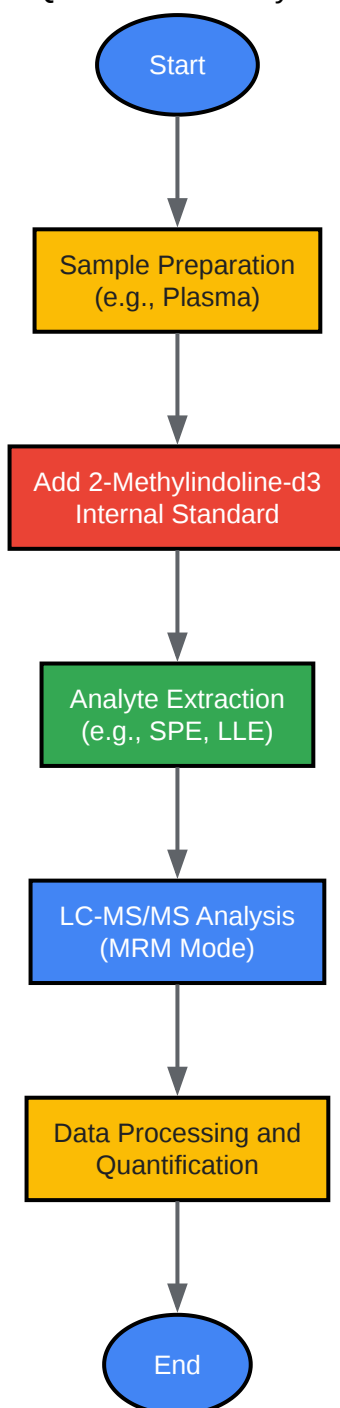
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Caption: Hypothetical modulation of a signaling pathway by an indoline derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative analysis experiment using **2-Methylindoline-d3** as an internal standard.

Experimental Workflow for Quantitative Analysis using 2-Methylindoline-d3



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Caption: A typical experimental workflow for using **2-Methylindoline-d3**.

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References

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